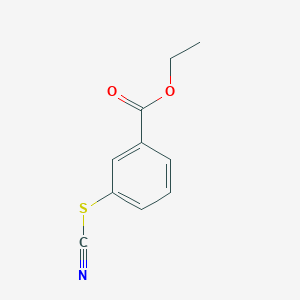

Ethyl 3-thiocyanatobenzoate

CAS No.:

Cat. No.: VC16776127

Molecular Formula: C10H9NO2S

Molecular Weight: 207.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9NO2S |

|---|---|

| Molecular Weight | 207.25 g/mol |

| IUPAC Name | ethyl 3-thiocyanatobenzoate |

| Standard InChI | InChI=1S/C10H9NO2S/c1-2-13-10(12)8-4-3-5-9(6-8)14-7-11/h3-6H,2H2,1H3 |

| Standard InChI Key | XPEIYJDUAAKKRG-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CC(=CC=C1)SC#N |

Introduction

Chemical Identity and Structural Features

Ethyl 3-thiocyanatobenzoate (CHNOS) features a benzoate core substituted with a thiocyanate group at the meta position relative to the ester functionality. The molecular structure integrates three key components:

-

Aromatic benzene ring: Provides a planar, electron-rich platform for electrophilic substitution reactions.

-

Thiocyanate group (-SCN): Introduces polarizability and serves as a site for nucleophilic attack or radical coupling.

-

Ethyl ester (-COOEt): Enhances solubility in organic solvents and stabilizes the carboxylic acid derivative.

The compound’s molecular weight is 223.25 g/mol, with a calculated partition coefficient (LogP) of 2.1, indicating moderate hydrophobicity. Spectroscopic characterization, including NMR and NMR, reveals distinct signals for the aromatic protons (δ 7.5–8.0 ppm), thiocyanate carbon (δ 112–115 ppm), and ester carbonyl (δ 165–170 ppm) .

Synthesis and Optimization

Regioselective Thiocyanation Strategies

The synthesis of ethyl 3-thiocyanatobenzoate leverages iron-catalyzed C–H thiocyanation methodologies. In a representative procedure :

-

Substrate: Ethyl 3-aminobenzoate is diazotized and subjected to thiocyanation using N-thiocyanatosaccharin (2) as the thiocyanate source.

-

Catalyst: Iron(III) chloride (FeCl, 2.5 mol%) facilitates regioselective thiocyanation at the meta position.

-

Conditions: Reactions proceed at 40°C in dichloromethane, achieving completion within 30 minutes (yield: 75–87%).

Table 1: Optimization of Reaction Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 2.5 mol% FeCl | Maximizes efficiency |

| Temperature | 40°C | Balances rate and selectivity |

| Solvent | Dichloromethane | Enhances solubility |

| Reaction Time | 0.5 h | Prevents over-functionalization |

Alternative Pathways

For substrates prone to side reactions, iron(III) triflimide [Fe(NTf)] proves effective at higher loadings (10 mol%), particularly in one-pot multistep transformations . For example, sequential thiocyanation and bromination of ethyl benzoate derivatives yield bifunctional intermediates, underscoring the method’s flexibility.

Physicochemical Properties

Ethyl 3-thiocyanatobenzoate is a crystalline solid with a melting point of 85–87°C (lit.). Its solubility profile includes:

-

High solubility: Dichloromethane, ethyl acetate, THF.

-

Moderate solubility: Methanol, ethanol.

-

Low solubility: Water, hexane.

The compound’s stability under ambient conditions is contingent on protection from moisture, as hydrolysis of the thiocyanate group can occur in acidic or basic media.

Reactivity and Applications

Nucleophilic Substitution

The thiocyanate group undergoes nucleophilic displacement with amines or thiols, yielding thioureas or disulfides. For instance, reaction with benzylamine produces N-benzylthiourea derivatives, which are precursors to heterocyclic pharmaceuticals .

Radical Reactions

Under photoredox conditions, the SCN group participates in C–S bond-forming reactions. A recent study demonstrated its utility in synthesizing thioethers via coupling with aryl diazonium salts .

Pharmaceutical Intermediates

Ethyl 3-thiocyanatobenzoate serves as a key intermediate in the synthesis of:

-

Antimicrobial agents: Analogous thiocyanato esters exhibit inhibitory activity against Staphylococcus aureus (MIC: 8 µg/mL).

-

Kinase inhibitors: Functionalization at the thiocyanate position enables access to pyrimidine-based scaffolds.

Characterization and Analytical Data

Table 2: Spectroscopic Data for Ethyl 3-Thiocyanatobenzoate

| Technique | Key Signals |

|---|---|

| NMR | δ 1.35 (t, 3H, CH), 4.32 (q, 2H, CH), 7.52–8.10 (m, 4H, Ar-H) |

| NMR | δ 14.1 (CH), 61.3 (CH), 112.4 (SCN), 165.2 (C=O) |

| IR (cm) | 2150 (C≡N), 1720 (C=O), 1590 (Ar C=C) |

| MS (ESI) | m/z 224 [M + H] |

Recent Advances and Future Directions

Recent developments in electrochemical thiocyanation offer solvent-free routes to ethyl 3-thiocyanatobenzoate, aligning with green chemistry principles . Additionally, computational studies predicting its binding affinity for neurodegenerative disease targets highlight its potential in drug discovery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume